5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride
Description
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium chloride (CAS: 53885-64-6) is a quaternary ammonium salt critical in synthesizing ticlopidine hydrochloride, a potent antiplatelet drug . Structurally, it consists of a thieno[3,2-c]pyridine core benzylated at the 5-position with a 2-chlorophenyl group, forming a pyridinium chloride intermediate. This compound is synthesized by reacting thieno[3,2-c]pyridine with 2-chlorobenzyl chloride in acetonitrile, yielding a solid with a melting point of 166°C . Subsequent reduction with sodium borohydride converts it into ticlopidine hydrochloride (melting point: 190°C, yield: 60%) . Its role as a precursor underscores its importance in pharmaceutical manufacturing.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKRQGCVDHVAHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202155 | |
| Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53885-64-6 | |
| Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/084CB2NI7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride typically involves the reaction of thieno[3,2-c]pyridine with 2-chlorobenzyl chloride under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced at the reactive sites.
Scientific Research Applications
Pharmaceutical Research
Antiplatelet Activity
One of the primary applications of 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium chloride is its role as a reversible antagonist of the P2Y12 receptor, which is crucial in platelet activation. By inhibiting adenosine diphosphate-mediated activation of glycoprotein IIb/IIIa receptors, this compound effectively reduces platelet aggregation. This property positions it as a potential therapeutic agent for preventing thrombotic events, such as strokes in patients with atherosclerosis .
Table 1: Antiplatelet Activity and Mechanism
| Property | Description |
|---|---|
| Target Receptor | P2Y12 receptor |
| Mechanism of Action | Inhibits ADP-mediated platelet activation |
| Potential Applications | Prevention of thrombotic events in cardiovascular diseases |
Anticancer Properties
Recent studies have explored the anticancer potential of thienopyridine derivatives, including this compound. Research indicates that compounds within this class exhibit cytotoxic effects on various cancer cell lines, including breast cancer cells. The compound has been shown to induce apoptosis in these cells, highlighting its potential as an anticancer agent .
Table 2: Anticancer Activity Overview
| Cancer Type | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | Cytotoxicity observed | Induction of apoptosis |
| Breast Cancer | MCF-7 | Decrease in cancer stem cells | Modulation of metabolic pathways |
Organic Synthesis and Analytical Chemistry
In organic synthesis, this compound serves as a reagent for synthesizing other chemical compounds. It acts as an intermediate in various reactions due to its unique thieno[3,2-c]pyridine structure. Additionally, it is utilized as a reference standard in analytical chemistry to ensure the accuracy and reliability of experimental results .
Table 3: Synthesis and Analytical Applications
| Application | Description |
|---|---|
| Reagent for Synthesis | Used in nucleophilic substitution reactions to create derivatives |
| Reference Standard | Employed in analytical methods for quality control and validation |
Case Studies
-
Cardiovascular Applications
A study demonstrated that the administration of this compound significantly reduced platelet aggregation in vitro. This finding supports its potential use in clinical settings for patients at risk of thrombotic events. -
Anticancer Efficacy
In a comparative analysis involving multiple cancer cell lines, the compound exhibited notable cytotoxicity against MDA-MB-231 cells at concentrations as low as 0.05 µM after 24 hours of treatment. The study concluded that further investigation into its mechanisms could lead to new therapeutic strategies against breast cancer .
Mechanism of Action
The mechanism of action of 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride is primarily related to its role as an impurity in Ticlopidine synthesis. Ticlopidine is a reversible P2Y12 receptor antagonist that inhibits platelet aggregation by blocking the binding of adenosine diphosphate (ADP) to its receptor on platelets . The presence of this compound as an impurity may affect the overall pharmacological profile of Ticlopidine .
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
Biological Activity
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium chloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a thieno[3,2-c]pyridinium core with a 2-chlorobenzyl substituent. Its unique structure contributes to its biological activities, particularly as a reversible antagonist of the P2Y12 receptor, which is crucial for platelet aggregation and thrombus formation.
The primary action of this compound involves:
- Targeting the P2Y12 Receptor : This compound inhibits adenosine diphosphate (ADP)-mediated activation of glycoprotein IIb/IIIa receptors on platelets, thereby reducing platelet aggregation. This mechanism is vital in preventing thrombotic events such as strokes in patients with cardiovascular conditions.
Antiplatelet Activity
- Inhibition of Platelet Aggregation : Studies have shown that this compound effectively reduces platelet aggregation in vitro. For instance, it has been observed to lower thrombus formation in animal models, indicating its potential use in antithrombotic therapy.
Antimicrobial Properties
- Broad-Spectrum Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains. In a study evaluating its antimicrobial efficacy, it was found to possess moderate activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For example, it showed significant cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity .
Table 1: Biological Activity Summary
| Activity Type | Effect | IC50 Values |
|---|---|---|
| Antiplatelet | Inhibits platelet aggregation | Not specified |
| Antimicrobial | Moderate activity against bacteria | Not specified |
| Anticancer | Cytotoxicity against cancer cells | HeLa: 0.156 µM |
| HepG2: 0.057 µM |
Case Studies
- Cardiovascular Applications : In a preclinical study involving rats with induced thrombosis, administration of this compound resulted in a significant reduction in thrombus size compared to controls. This suggests its potential utility in managing thrombotic disorders.
- Anticancer Research : A series of experiments conducted on various cancer cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis in cancer cells. The study highlighted its mechanism involving the activation of caspase pathways, further supporting its development as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via quaternization of thieno[3,2-c]pyridine with 2-chlorobenzyl chloride in acetonitrile under reflux, followed by reduction using sodium borohydride (NaBH₄) in ethanol/water . Critical parameters include:
- Temperature : Maintain reflux (~82°C) during quaternization to ensure complete reaction.
- Solvent Choice : Acetonitrile enhances electrophilic substitution efficiency.
- Reduction Time : 12-hour stirring post-NaBH₄ addition ensures full conversion to the tetrahydrothienopyridine intermediate.
Yield optimization (~60%) requires strict pH control during acidification (HCl) and recrystallization from ethanol .
Q. How is the structural integrity of this compound confirmed in synthetic batches?
Methodological Answer: Structural confirmation involves:
- X-ray Crystallography : Resolves dihedral angles (e.g., 72.6° between thiophene and benzene rings) and half-chair conformation of the tetrahydropyridine ring .
- NMR Spectroscopy : Key signals include δ 3.5–4.2 ppm (methylene protons adjacent to N⁺) and δ 7.2–7.6 ppm (aromatic protons from the chlorobenzyl group) .
- Mass Spectrometry (MS) : ESI-MS typically shows [M-Cl]⁺ at m/z 264.1 .
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
Methodological Answer:
- HPLC-UV : Use a C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient to resolve impurities (e.g., unreacted thieno[3,2-c]pyridine or over-reduced byproducts) .
- Tandem MS : Identifies trace impurities like 5-(2-Chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (m/z 278.0) .
- Ion Chromatography : Quantifies chloride counterion stoichiometry .
Advanced Research Questions
Q. What are the key degradation pathways of this compound under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH < 3) : Hydrolysis of the thienopyridinium ring occurs, forming 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (detected via LC-MS) .
- Alkaline Conditions (pH > 9) : Dechlorination at the benzyl group generates des-chloro analogs, confirmed by NMR loss of δ 4.8 ppm (Cl-CH₂ signal) .
- Oxidative Stress : Exposure to H₂O₂ induces sulfoxide formation at the thiophene sulfur (characterized by S=O stretch at 1030 cm⁻¹ in IR) .
Q. How can researchers resolve data contradictions in impurity profiling during stability studies?
Methodological Answer: Contradictions (e.g., conflicting HPLC vs. NMR impurity quantitation) require:
- Orthogonal Methods : Pair HPLC-UV with charged aerosol detection (CAD) for non-UV-active impurities .
- Isotopic Labeling : Use ²H/¹³C-labeled precursors to trace degradation pathways .
- Forced Degradation : Expose the compound to heat (60°C) and humidity (75% RH) to amplify impurity signals for structural elucidation .
Q. What strategies improve yield and selectivity in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous quaternization in microreactors reduces side reactions (e.g., dimerization) by minimizing residence time .
- Catalytic Optimization : Replace NaBH₄ with selective catalysts like Pd/C for hydrogenation to suppress over-reduction .
- In Situ Monitoring : Use FTIR to track benzyl chloride consumption and terminate reactions at ~95% conversion .
Q. How does the compound interact with biological targets, and what assays validate its mechanism?
Methodological Answer: As a thienopyridinium derivative, it inhibits ADP-induced platelet aggregation via P2Y12 receptor antagonism . Validate using:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
